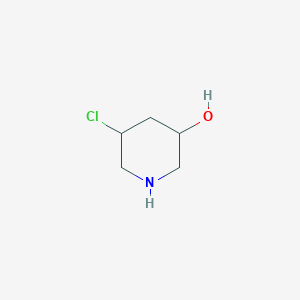
3-Piperidinol, 5-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperidinol, 5-chloro- is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The addition of a hydroxyl group at the third position and a chlorine atom at the fifth position of the piperidine ring gives rise to 3-Piperidinol, 5-chloro-
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinol, 5-chloro- can be achieved through several synthetic routes. One common method involves the chlorination of 3-Piperidinol. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-chlorination.
Industrial Production Methods: In an industrial setting, the production of 3-Piperidinol, 5-chloro- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Piperidinol, 5-chloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Formation of 3-Piperidinone, 5-chloro-.
Reduction: Formation of 3-Piperidinol, 5-amino-.
Substitution: Formation of 3-Piperidinol, 5-azido-.
Applications De Recherche Scientifique
3-Piperidinol, 5-chloro- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 3-Piperidinol, 5-chloro- involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atom contribute to its reactivity and ability to form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 3-Piperidinol, 5-bromo-
- 3-Piperidinol, 5-fluoro-
- 3-Piperidinol, 5-iodo-
Comparison: Compared to its analogs, 3-Piperidinol, 5-chloro- exhibits unique reactivity due to the presence of the chlorine atom Chlorine is less reactive than bromine and iodine but more reactive than fluorine, making 3-Piperidinol, 5-chloro- a versatile intermediate in organic synthesis
Propriétés
Formule moléculaire |
C5H10ClNO |
|---|---|
Poids moléculaire |
135.59 g/mol |
Nom IUPAC |
5-chloropiperidin-3-ol |
InChI |
InChI=1S/C5H10ClNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2 |
Clé InChI |
NWVKDWPIEZDAMZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNCC1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


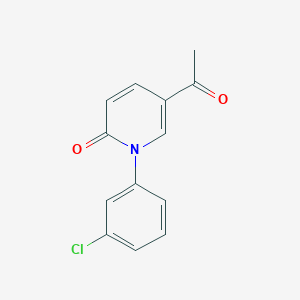
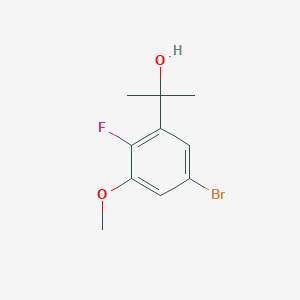
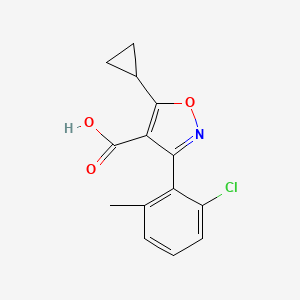
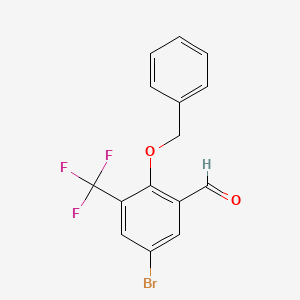

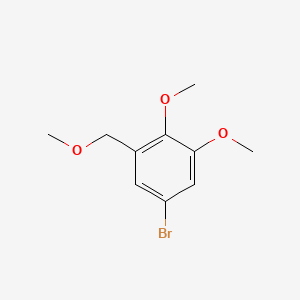
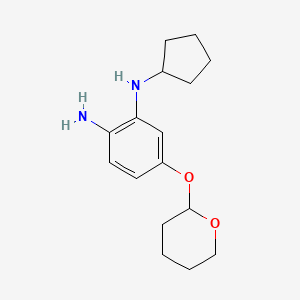
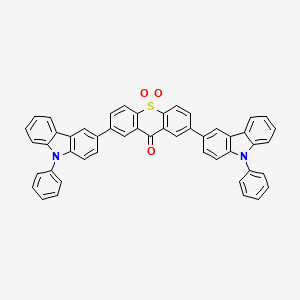
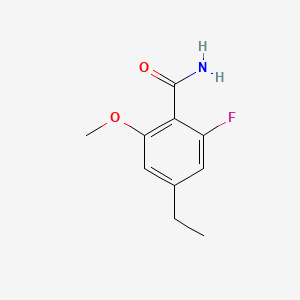
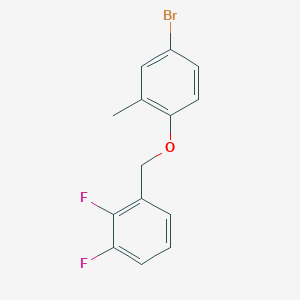
![tert-Butyl 7-oxooctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14766680.png)
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyrimidin-5-yl]acetyl]amino]acetic acid](/img/structure/B14766686.png)


